Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate
Description
This compound is a benzoate ester derivative featuring a 4-aminobenzoate backbone substituted with a carbamothioyl group connected to a 2-[(4-chlorophenyl)sulfanyl]ethyl chain. Its molecular formula is inferred as C₁₈H₁₈ClN₃O₂S₂ (exact weight requires calculation), with key functional groups influencing solubility, reactivity, and pharmacokinetics.
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)sulfanylethylcarbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)13-3-7-15(8-4-13)21-18(24)20-11-12-25-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPOOLLANVZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylthiol with ethyl 4-aminobenzoate in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Derivatives
Ethyl 4-[({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate ()
- Structure : Differs in the substituent chain: an acetyl group linked to a (4-chlorobenzyl)sulfanyl replaces the carbamothioyl-ethyl-sulfanyl chain.
- The benzyl-sulfanyl moiety increases lipophilicity (higher logP) compared to the ethyl-sulfanyl chain in the target compound .
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate ()
- Structure : Features a sulfonyl group instead of sulfanyl, attached to a 4-chlorophenyl ring.
- Impact :
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate ()
- Structure : Substitution at the 2-position of the benzoate ring with a bulkier benzyl-phenylethyl-carbamothioyl group.
- Impact :
Functional Group and Pharmacophore Analysis
*Estimated based on structural analogs.
Key Structural and Functional Takeaways
Positional Isomerism : Substitution at the 4-position (target compound) vs. 2-position () affects steric and electronic interactions with biological targets.
Sulfur-Containing Groups :
- Sulfanyl (thioether): Moderate lipophilicity, redox activity.
- Sulfonyl: High polarity, stability.
Carbamothioyl vs. Acetyl : The former enhances hydrogen-bonding and metal-chelating capacity, critical for enzyme inhibition.
Biological Activity
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate is an organic compound with significant biological activity, primarily due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C18H19ClN2O2S2. Its structure includes a chlorophenyl group and a sulfanyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O2S2 |
| IUPAC Name | This compound |
| Molecular Weight | 388.93 g/mol |
| Solubility | Soluble in organic solvents |
This compound exerts its biological effects through several mechanisms:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
- Hydrophobic Interactions : The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
- Enzyme Modulation : These interactions can lead to enzyme inhibition or activation and changes in cellular signaling pathways, impacting various biological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the chlorophenyl group can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study tested various derivatives of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with sulfanyl groups showed significant inhibition zones compared to controls .
-
Anti-inflammatory Mechanism :
- In a model of acute inflammation, this compound was shown to reduce edema significantly, suggesting a potential therapeutic role in inflammatory diseases .
Research Applications
This compound is being explored for various applications:
- Biochemical Probes : Due to its unique functional groups, it serves as a biochemical probe for studying protein interactions.
- Therapeutic Development : Its potential as an anti-inflammatory and antimicrobial agent positions it as a candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
